2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide

Antibacterial activity Zone of inhibition Metal complex activation

2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide (IUPAC: [(E)-1-(furan-2-yl)ethylideneamino]urea) is a furan-containing semicarbazone with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. It is synthesized via a straightforward condensation of 2-acetylfuran with semicarbazide in aqueous medium, yielding a crystalline solid with a melting point of 148 °C.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B12186363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)N)C1=CC=CO1
InChIInChI=1S/C7H9N3O2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+
InChIKeyVIWNSIPMWBNNFB-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide: Compound Identity and Procurement Starting Point


2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide (IUPAC: [(E)-1-(furan-2-yl)ethylideneamino]urea) is a furan-containing semicarbazone with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . It is synthesized via a straightforward condensation of 2-acetylfuran with semicarbazide in aqueous medium, yielding a crystalline solid with a melting point of 148 °C [1]. The compound belongs to the hydrazinecarboxamide (semicarbazide) class, which is recognized as a versatile scaffold for antimicrobial, anticancer, and enzyme-inhibitory applications [2]. Its defining structural features—the azomethine (–NH–N=C<) and urea (–NH–CO–NH₂) moieties—confer both metal-chelating capability and hydrogen-bonding potential that distinguish it from closely related thiosemicarbazone and ester analogs [1].

Why 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the furan-derived semicarbazone family, seemingly minor structural variations—replacing the terminal –CONH₂ group with –CSNH₂ (thiosemicarbazone), –COOCH₃ (methyl ester), or altering the heterocycle from furan to thiophene or pyridine—produce profound changes in metal-coordination donor sets, lipophilicity, and biological activity [1]. The free semicarbazone ligand itself displays negligible intrinsic antibacterial activity; its antimicrobial utility is activated exclusively upon complexation with specific transition metals, and the magnitude of activation is highly metal-dependent [2]. Furthermore, the oxygen-donor semicarbazone coordinates metal ions through a bidentate NO pocket, whereas the sulfur-donor thiosemicarbazone uses an NS pocket, leading to different complex geometries, stability constants, and pharmacodynamic profiles [3]. These molecular-level differences mean that substituting one analog for another without experimental validation risks loss of activity, altered selectivity, or complete inactivity in a given assay system.

Quantitative Differentiation Evidence for 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide


Intrinsic Antibacterial Inactivity of the Free Semicarbazone Ligand Versus Metal-Complex-Dependent Activation

The free ligand 2-(1-(furan-2-yl)ethylidene)hydrazinecarboxamide (D1) exhibits no detectable antibacterial activity against Escherichia coli at any tested concentration (25–100 µg/mL; inhibition zone [IZ] = 0 mm at all doses). In contrast, its copper(II) complex (M5C) produces an IZ of 28 mm at 25 µg/mL, rising to 36 mm at 75–100 µg/mL, matching or exceeding the activity of the streptomycin standard (24–32 mm) [1]. Against Staphylococcus aureus, the free D1 ligand generates only marginal activity (IZ = 7–8 mm at 75–100 µg/mL) versus the copper complex M5C (IZ = 17–22 mm across the same concentration range; streptomycin IZ = 31–38 mm). This metal-dependent on/off switch in antibacterial activity is a critical differentiating feature: unlike nitrofurazone, which is intrinsically antibacterial as a free semicarbazone, this compound requires deliberate metal complexation to achieve therapeutic-level antimicrobial potency [2].

Antibacterial activity Zone of inhibition Metal complex activation E. coli S. aureus

Antifungal Activity of the Free Semicarbazone Ligand and Its Zn(II) Complex Against Penicillium chrysogenum and Fusarium oxysporum

The free semicarbazone ligand D1 displays measurable but weak antifungal activity: against Penicillium chrysogenum, IZ values are 7 mm at 75 µg/mL and 9 mm at 100 µg/mL; against Fusarium oxysporum, IZ reaches 7 mm only at the highest tested concentration (100 µg/mL). Complexation with Zn(II) (complex M5D) amplifies the anti-P. chrysogenum activity dramatically: IZ increases to 14 mm at 50 µg/mL, 17 mm at 75 µg/mL, and 19 mm at 100 µg/mL, approaching the ketoconazole standard (20–24 mm) [1]. This represents a 2-fold or greater enhancement in IZ at equivalent concentrations upon Zn(II) coordination, while the Zn(II) complex shows only modest improvement against F. oxysporum (IZ = 8–11 mm vs. ligand 7 mm). The selective enhancement against P. chrysogenum indicates that metal choice tunes not only potency but also the antifungal spectrum [1].

Antifungal activity Penicillium chrysogenum Fusarium oxysporum Zinc complex Ketoconazole comparator

Coordination Chemistry Differentiation: NO-Donor Semicarbazone vs. NS-Donor Thiosemicarbazone with Identical Furan Backbone

The semicarbazone (L₂) derived from 2-acetylfuran coordinates metal ions through the azomethine nitrogen and the carbonyl oxygen (NO bidentate donor set), while its thiosemicarbazone analog (L₁) uses the azomethine nitrogen and the thiocarbonyl sulfur (NS bidentate donor set). This donor-atom difference is spectroscopically confirmed: the semicarbazone exhibits ν(C=O) at 1686 cm⁻¹ and ν(C=N) at 1591 cm⁻¹ in the IR spectrum, whereas the thiosemicarbazone shows ν(C=S) at 1107 cm⁻¹ and ν(C=N) at 1597 cm⁻¹ [1]. The mass spectra further differentiate the two: L₂ (semicarbazone) shows a molecular ion at m/z 168 (C₇H₉N₃O₂), while L₁ (thiosemicarbazone) shows m/z 184 (C₇H₉N₃OS, M⁺+1) [1]. These differences translate into distinct complex geometries—octahedral for Co(II) and Ni(II) semicarbazone complexes vs. tetragonal for the corresponding Cu(II) thiosemicarbazone complexes—and different magnetic moments and electronic spectral features [2].

Coordination chemistry NO donor NS donor Thiosemicarbazone IR spectroscopy Ligand field

Synthetic Accessibility and Physicochemical Characterization: Aqueous Green Synthesis and Reproducible Crystallinity

The target semicarbazone is prepared via an aqueous-based condensation of semicarbazide with 2-acetylfuran (1:1 molar ratio, reflux 4 h) without organic solvents, yielding a white crystalline solid in 74% yield with a sharp melting point of 148 °C [1]. This contrasts with the thiosemicarbazone analog, which requires thiosemicarbazide as starting material and yields a dark brown product [2]. The semicarbazone's ¹H NMR spectrum (DMSO-d₆) displays diagnostic signals at δ 11.22 (s, 1H, NH), 9.42 (s, 1H, NH), 7.90 (dd, J = 11.1, 1.7 Hz, furan-H), and 3.78 (s, 3H, CH₃), while the ¹³C NMR shows characteristic peaks at δ 177.88 (C=O), 149.31 (C=N), and 143.39 (furan C-O) [1]. The mass spectrum confirms the molecular ion at m/z 168.0771 (calculated for C₇H₉N₃O₂: 167.07) [1]. This well-defined spectroscopic fingerprint enables unambiguous identity verification upon procurement, reducing the risk of receiving a mislabeled or degraded product.

Green synthesis Aqueous condensation Crystallinity Melting point Yield

Class-Level Structural Alerts: Hydrazinecarboxamide Scaffold Advantages and Limitations Relative to Other Semicarbazone Subclasses

A comprehensive 2024 review of hydrazinecarboxamides (semicarbazides) covering anticancer, anticonvulsive, anti-inflammatory, enzyme-inhibitory, and antioxidant activities identifies this scaffold as having broad therapeutic potential but also notes key limitations: poor physicochemical properties, cytotoxicity to human cells, and insufficient target selectivity that hinder clinical translation [1]. Within this class, the furan-2-yl ethylidene substituent confers distinct electronic properties compared to benzylidene or thiophene analogs. Notably, certain hydrazinecarboxamides achieve uniform MIC values as low as 16 µM against mycobacterial strains, while others show anti-tuberculosis activity at MIC = 4 µM [2]. These class-level benchmarks establish the activity ceiling against which 2-(1-(furan-2-yl)ethylidene)hydrazinecarboxamide and its metal complexes should be benchmarked in future head-to-head studies. The review explicitly calls for further research on this scaffold to bridge existing gaps in structure-activity understanding [1].

Hydrazinecarboxamide Structure-activity relationship Antimicrobial scaffold Cytotoxicity Physicochemical properties

Validated Application Scenarios for 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide Based on Quantitative Evidence


Precursor for Transition Metal-Based Antimicrobial Agents (Cu and Zn Complexes)

The free ligand is essentially inactive against E. coli, but its Cu(II) complex achieves inhibition zones of 28–36 mm—matching the streptomycin standard—making the compound a viable ligand precursor for developing copper-based antibacterial formulations [1]. Similarly, the Zn(II) complex doubles the antifungal activity against Penicillium chrysogenum compared to the free ligand (IZ 19 mm vs. 9 mm at 100 µg/mL), supporting its use as a ligand scaffold for zinc-based antifungal agents [1]. Research groups focused on metallodrug discovery should procure this compound specifically for complexation screens with first-row transition metals.

Coordination Chemistry Model System for NO-Donor vs. NS-Donor Ligand Comparison

The well-characterized spectroscopic signature of this semicarbazone (ν(C=O) at 1686 cm⁻¹, ν(C=N) at 1591 cm⁻¹, m/z 168) provides a clean baseline for systematic comparison with its thiosemicarbazone counterpart (ν(C=S) at 1107 cm⁻¹, m/z 184) in studies of hard/soft donor effects on complex geometry, stability, and bioactivity [2]. This compound is an ideal procurement choice for inorganic chemistry laboratories conducting comparative ligand-field or structure-activity relationship studies across the O/S chalcogen series.

Green Chemistry Synthesis and Methodological Benchmarking

The aqueous-based, catalyst-free synthesis (74% yield, 148 °C melting point) provides a reproducible benchmark for evaluating alternative synthetic methodologies. The comprehensive ¹H NMR, ¹³C NMR, IR, and mass spectral dataset enables this compound to serve as a reference standard for assessing purity and identity of newly synthesized semicarbazone derivatives obtained via modified routes [1]. Analytical chemistry and process development groups benefit from procuring this compound as a characterized reference material.

Antimicrobial Screening Libraries for Hydrazinecarboxamide Structure-Activity Studies

Although MIC data for this specific compound are not yet published, the hydrazinecarboxamide scaffold has established antimicrobial potential with in-class MIC values ranging from 4 to 16 µM against mycobacteria [3]. This compound, with its distinct furan-2-yl ethylidene substitution pattern, fills an underrepresented region of chemical space in existing screening libraries. It is best positioned as an exploratory inclusion in medium-throughput antimicrobial screening cascades where its activity can be benchmarked against the published class-level data [3].

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